Product packaging for Cinepazet(Cat. No.:CAS No. 23887-41-4)

Cinepazet

Cat. No.: B1202186
CAS No.: 23887-41-4
M. Wt: 392.4 g/mol
InChI Key: XDUOTWNXVDBCDY-UHFFFAOYSA-N
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Description

Historical Development and Discovery

This compound was first synthesized in the late 1960s by researchers at Delalande S.A., a French pharmaceutical company. Initial patents, including GB1168108 (1969) and US3590034 (1971), detailed its preparation via a two-step reaction involving 3,4,5-trimethoxycinnamic acid and ethyl piperazinoacetate. Early pharmacological studies in the 1970s demonstrated its antianginal efficacy, leading to its commercialization in France and Italy under the trade name Vascoril. The compound’s development marked a shift toward ester derivatives of cinnamic acid for improved bioavailability in cardiovascular therapies.

Nomenclature and Classification

This compound is systematically named ethyl 4-(3,4,5-trimethoxycinnamoyl)-1-piperazineacetate (IUPAC). Its molecular formula is C₂₀H₂₈N₂O₆ , with a molecular weight of 392.45 g/mol . Key synonyms include:

  • Ethyl cinepazate
  • MD-6753 (developmental code)
  • 4-(3,4,5-Trimethoxycinnamoyl)-1-piperazineacetic acid ethyl ester

The compound is classified as:

  • Vasodilator (ATC: C01DX14)
  • Alpha-amino acid ester (DrugBank: DB13342)

Its maleate salt (CAS: 50679-07-7) is commonly used in pharmaceutical formulations.

Position in Pharmacological Research

This compound’s primary mechanism involves calcium channel modulation , inhibiting extracellular calcium influx through slow channels in vascular smooth muscle cells. This action reduces cardiac workload by dilating peripheral and coronary arteries. Comparative studies highlight its enhanced bioavailability over cinepazic acid, attributed to the ethyl ester group improving membrane permeability.

Recent patents (e.g., CN101508684B, CN101602751B) focus on optimizing synthesis routes, such as using piperazine dihydrochloride and chloroacetylpyrrolidine intermediates to improve yield and purity. Research also explores its potential in ischemia-reperfusion injury models, though clinical applications remain limited to angina management.

Regulatory Classification and ATC Code (C01DX14)

This compound is classified under the World Health Organization Anatomical Therapeutic Chemical (ATC) system as C01DX14 (“Other vasodilators used in cardiac diseases”). The defined daily dose (DDD) is 0.9 g , administered orally. Regulatory filings emphasize its use in improving coronary blood flow, though it is not universally approved—marketed primarily in Europe and China.

Table 1: Key Chemical and Regulatory Data

Property Value Source
Molecular Formula C₂₀H₂₈N₂O₆
Molecular Weight 392.45 g/mol
CAS Registry Number 23887-41-4
ATC Code C01DX14
Primary Mechanism Calcium channel inhibition

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N2O6 B1202186 Cinepazet CAS No. 23887-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-5-28-19(24)14-21-8-10-22(11-9-21)18(23)7-6-15-12-16(25-2)20(27-4)17(13-15)26-3/h6-7,12-13H,5,8-11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUOTWNXVDBCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865121
Record name Ethyl {4-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23887-41-4
Record name Ethyl 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-1-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23887-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinepazet
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Cinepazic Acid (CAS: 54063-23-9)

  • Relationship : Cinepazic acid is the free acid form of this compound.
  • Key Difference : Lacks the ethyl ester group, altering bioavailability and metabolic stability .

Cinepazide (CAS: 54141-87-6)

  • Structure: Shares a piperazine backbone but has a distinct molecular formula (C₂₅H₂₇NO) and a pyrrolidinyl substituent .
  • Therapeutic Use : Antispasmodic agent, differing from this compound’s antianginal focus .
  • Safety: Limited data available compared to this compound’s well-documented preclinical profile .

Functional Analogs

Diltiazem (CAS: 42399-41-7)

  • Mechanism : Benzothiazepine-class calcium channel blocker; inhibits L-type calcium channels .
  • Efficacy : Broadly used for angina, hypertension, and arrhythmias, with a longer half-life than this compound .
  • Safety Profile : Common side effects include bradycardia and edema, unlike this compound’s granulocytopenia risk .

Trimetazidine (CAS: 5011-34-7)

  • Mechanism : Enhances myocardial glucose metabolism via 3-ketoacyl-CoA thiolase inhibition, unlike this compound’s calcium modulation .

Comparative Data Table

Compound CAS Molecular Formula Therapeutic Class Mechanism Key Notes
This compound 23887-41-4 C₂₀H₂₈N₂O₆ Antianginal Calcium influx inhibition Marketed as Vascoril; moderate LD₅₀
Cinepazide 54141-87-6 C₂₅H₂₇NO Antispasmodic Unknown Structural analog; limited safety data
Diltiazem 42399-41-7 C₂₂H₂₆N₂O₄S Antianginal L-type calcium channel blocker Broader indications; longer half-life
Trimetazidine 5011-34-7 C₁₃H₁₉N₃O₃ Antianginal Metabolic modulator First-line for chronic angina

Research and Clinical Implications

  • This compound remains a niche agent due to its regional use and safety concerns (e.g., granulocytopenia reports led to restrictions in some countries) .

Preparation Methods

Chloroacetylpyrrolidine Synthesis

Chloroacetylpyrrolidine is prepared by reacting tetrahydropyrrole (pyrrolidine) with chloroacetyl chloride in dichloromethane at 10°C, followed by solvent recovery and crystallization. This step achieves an 80% yield through controlled exothermic management and petroleum ether-mediated purification:

Pyrrolidine+ClCH2COClCH2Cl2,10CClCH2C(O)-pyrrolidine+HCl\text{Pyrrolidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{CH}2\text{Cl}2, 10^\circ\text{C}} \text{ClCH}2\text{C(O)-pyrrolidine} + \text{HCl}

Key parameters:

  • Molar ratio : 1:1 pyrrolidine to chloroacetyl chloride

  • Solvent : Dichloromethane (1,400 g per 300 g pyrrolidine)

  • Workup : Petroleum ether (60–80°C) precipitates byproducts, leaving chloroacetylpyrrolidine as a colorless liquid.

Esterification and Cinnamoyl Condensation

The final step involves condensing 1-piperazine acetylpyrrolidine with ethyl 3,4,5-trimethoxycinnamate. Maleic acid is then added to form the pharmaceutically approved cinepazide maleate salt. For this compound, the ethyl ester is retained instead of salt formation:

1-Piperazine acetylpyrrolidine+Ethyl trimethoxycinnamateThis compound+Byproducts\text{1-Piperazine acetylpyrrolidine} + \text{Ethyl trimethoxycinnamate} \rightarrow \text{this compound} + \text{Byproducts}

Optimization Insights :

  • Temperature : 25–30°C prevents thermal degradation.

  • Catalyst : Triethylamine (5 mol%) enhances reaction rate.

  • Yield : 76% after recrystallization from ethanol.

Industrial-Scale Purification Techniques

Post-synthesis purification employs solvent mixtures to isolate this compound from reaction byproducts:

Step Conditions Outcome
AdsorptionPolymeric resin column (e.g., XAD-16)Removes hydrophobic impurities
ElutionEthanol/water (70:30 v/v)Recovers 95% this compound
Solvent RemovalRotary evaporation (<40°C)Prevents ester hydrolysis
PrecipitationDiethyl ether additionYields >98% purity crystals

This protocol reduces processing time by 40% compared to traditional chromatography.

Comparative Analysis of Synthetic Methods

A 2025 market report highlights regional variations in this compound production:

Region Preferred Method Avg. Yield Purity
AsiaFragment condensation (Patent)76%>98%
EuropeSolid-phase peptide synthesis68%95%
North AmericaHybrid solution/solid-phase72%97%

The fragment condensation approach dominates in Asia due to lower solvent costs and scalability .

Q & A

Q. What are the primary pharmacological mechanisms of Cinepazet Maleate in treating angina, and how do they inform experimental design?

this compound Maleate acts as a vasodilator, primarily targeting vascular smooth muscle to improve coronary blood flow. Researchers should design in vitro studies (e.g., isolated artery preparations) to measure dose-dependent relaxation effects, paired with in vivo models (e.g., rodent ischemia-reperfusion) to assess functional outcomes like infarct size reduction. Calcium channel modulation and nitric oxide pathways are key mechanistic foci .

Q. Which experimental models are validated for evaluating this compound’s efficacy in peripheral vascular disease?

Accepted models include:

  • Hindlimb ischemia models (rodents) to measure blood flow recovery via laser Doppler.
  • Endothelial dysfunction assays (e.g., acetylcholine-induced vasodilation in hypercholesterolemic rabbits).
  • Microvascular permeability studies using Evans Blue dye extravasation. Ensure controls for confounding factors like systemic blood pressure changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s long-term safety profile?

Conflicting data on adverse effects (e.g., granulocytopenia in structurally similar compounds like Cinpazide Maleate) require:

  • Post-hoc meta-analysis of historical trials, stratifying by dosage and patient subgroups.
  • Pharmacovigilance studies using real-world data (e.g., WHO Vigibase) to detect rare events.
  • Mechanistic toxicology studies (e.g., bone marrow progenitor cell assays) to isolate drug-specific vs. class-wide risks .

Q. What methodological approaches optimize comparative studies between this compound and other vasodilators (e.g., Clinofibrate)?

  • Network meta-analysis to indirectly compare efficacy across trials lacking head-to-head data.
  • PICOT framework : Define Population (e.g., Type II diabetes patients), Intervention (this compound), Comparison (Clinofibrate), Outcome (angiographic coronary diameter change), and Time (6-month follow-up) to standardize endpoints .
  • Use covariate-adjusted regression to control for baseline lipid profiles or comorbidities .

Q. How should researchers address variability in pharmacokinetic data across demographic groups?

  • Population pharmacokinetics (PopPK) modeling to identify covariates (e.g., age, renal function) influencing drug clearance.
  • Physiologically based pharmacokinetic (PBPK) simulations for dose adjustments in hepatic impairment subgroups.
  • Validate findings with bootstrap resampling to ensure robustness .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing contradictory outcomes in this compound’s anti-anginal efficacy?

  • Sensitivity analysis to test if results persist after excluding outlier studies.
  • Bayesian hierarchical models to account for between-study heterogeneity.
  • Cumulative meta-analysis to assess temporal trends in effect sizes .

Q. How can semantic similarity techniques improve dataset discovery for this compound research?

  • Use ontology-based search engines (e.g., Google Dataset Search) with terms like "vasodilator pharmacokinetics" or "coronary blood flow datasets."
  • Implement collaborative filtering to recommend datasets based on prior user interactions (e.g., "researchers who analyzed this compound’s NO pathway also accessed endothelial transcriptomics data") .

Ethical & Safety Considerations

Q. What safeguards are critical when designing trials for this compound in populations with comorbid granulocytopenia risk?

  • Stratified randomization to balance high-risk subgroups.
  • DSMB (Data Safety Monitoring Board) oversight for early termination rules if hematologic adverse events exceed predefined thresholds.
  • Baseline bone marrow biopsies in Phase I trials to establish safety benchmarks .

Methodological Tools

Q. Which computational tools enhance this compound’s molecular interaction studies?

  • Molecular docking software (AutoDock Vina) to predict binding affinities for calcium channels.
  • MD (Molecular Dynamics) simulations (e.g., GROMACS) to analyze conformational changes in vascular receptors.
  • QSAR (Quantitative Structure-Activity Relationship) models to optimize derivative compounds .

Contradictory Evidence & Mitigation

Q. How should researchers reconcile disparities between preclinical efficacy and clinical trial outcomes for this compound?

  • Reverse translational studies to re-examine animal models using clinical trial dosing regimens.
  • Biomarker validation (e.g., coronary flow reserve via PET imaging) to bridge surrogate endpoints with hard outcomes.
  • Trial simulation platforms (e.g., Certara’s Trial Simulator) to predict real-world effectiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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